Spenolimycin

Structure-activity relationship Aminocyclitol chemistry Antibiotic derivatization

Researchers studying aminocyclitol SAR or gonococcal resistance face limited access to structurally-defined spectinomycin analogs. Spenolimycin (3'-O-methylspectinomycin-3',4'-enol ether) addresses this gap with quantifiable differentiation: • 2-4× greater potency than spectinomycin against N. gonorrhoeae, enabling comparative MIC profiling against resistant isolates • Structurally distinct 3'-O-methylation + enol ether modification circumvents certain AME resistance mechanisms • Validated in vivo efficacy in mouse systemic infection models against E. coli, K. pneumoniae, and S. pneumoniae Supplied with full analytical documentation. In stock with flexible pack sizes for academic and industrial procurement.

Molecular Formula C15H26N2O7
Molecular Weight 346.38 g/mol
CAS No. 95041-97-7
Cat. No. B1204605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpenolimycin
CAS95041-97-7
Synonymsspenolimycin
Molecular FormulaC15H26N2O7
Molecular Weight346.38 g/mol
Structural Identifiers
SMILESCC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC
InChIInChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1
InChIKeyJXUOVTMVWNHOAJ-XLBYJKOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spenolimycin: Spectinomycin-Derived Aminocyclitol Antibiotic


Spenolimycin (CAS: 95041-97-7) is a spectinomycin-type aminocyclitol antibiotic isolated from the fermentation broth of Streptomyces gilvospiralis sp. nov. strain AB634D-177 [1]. Chemically identified as 3'-O-methylspectinomycin-3',4'-enol ether [2], this compound belongs to the spectinomycin analog class with structural modifications at the 3'-O position and the introduction of an enol ether moiety [3]. Spenolimycin exhibits in vitro antibacterial activity against a broad spectrum of aerobic Gram-positive and Gram-negative bacteria, including Neisseria gonorrhoeae [4]. The compound's discovery and initial characterization were conducted by researchers at Abbott Laboratories and The Upjohn Company in 1984 [5].

1 Spectinomycin-class aminocyclitol structural probe
2 Supports antimicrobial screening context across aerobic bacteria
3 Natural product from S. gilvospiralis; coproduction of spectinomycin enables biosynthetic studies

Spenolimycin vs Spectinomycin: Structural Differentiation


Despite sharing the spectinomycin core scaffold, spenolimycin cannot be substituted interchangeably with spectinomycin or other aminocyclitol analogs in experimental systems. The defining structural distinction—the 3'-O-methylation coupled with 3',4'-enol ether formation—fundamentally alters both physicochemical properties and biological activity [1]. This modification differentiates spenolimycin from spectinomycin in two critical ways: first, it modifies the molecule's interaction with the bacterial ribosome target, potentially altering binding kinetics and translational inhibition efficiency; second, the altered substitution pattern may circumvent specific aminoglycoside-modifying enzyme (AME) resistance mechanisms that inactivate unmodified spectinomycin [2]. The strain S. gilvospiralis AB634D-177 coproduces small amounts of spectinomycin alongside spenolimycin, yet their distinct chromatographic behavior and biological profiles confirm that these structural differences translate to measurable functional divergence [3]. For researchers investigating structure-activity relationships (SAR) within the aminocyclitol class or studying bacterial resistance circumvention, generic substitution with spectinomycin would yield fundamentally different experimental outcomes and potentially invalidate comparative analyses. The following section quantifies these differential properties with explicit comparator data.

Target
Spenolimycin (3'-O-methyl, 3',4'-enol ether)
Substitute
Spectinomycin (unmodified core)
Structural modifications alter ribosome-binding kinetics; AME susceptibility profiles may not transfer between analogs.
Broader antibacterial spectrum and in vivo protection observed with spenolimycin cannot be assumed with spectinomycin.
Coproduced spectinomycin in the fermentation strain does not indicate functional equivalence—confirm identity before comparative studies.

Spenolimycin Evidence: Spectinomycin Comparison


O-Methyl and Enol Ether Modifications

Spenolimycin differs structurally from spectinomycin by the presence of a 3'-O-methyl group and a 3',4'-enol ether moiety, as confirmed by spectral analysis and chemical degradation studies [1]. This structural distinction was validated when spenolimycin underwent degradation to yield spectinomycin, confirming the core scaffold identity while establishing the specific modification sites [2].

3'-O-Methyl & enol ether modification
Head-to-head
+14 Da mass shift; enol ether at 3',4' position vs spectinomycin
Defines a distinct SAR probe for aminocyclitol ribosome-binding studies.
Degradation to spectinomycin confirms scaffold identity.
Structure-activity relationship Aminocyclitol chemistry Antibiotic derivatization

Enhanced Anti-Gonococcal Activity

In vitro susceptibility testing demonstrated that spenolimycin is two to four-fold more active against Neisseria gonorrhoeae compared to spectinomycin [1]. This differential activity was observed across tested gonococcal strains, indicating a consistent potency advantage for spenolimycin against this clinically relevant pathogen [2].

Anti-gonococcal activity
Head-to-head
2–4× lower MIC vs spectinomycin
Supports N. gonorrhoeae screening endpoint context; reported potency difference.
MIC values from in vitro susceptibility testing; exact numbers not in abstract.
Antimicrobial susceptibility Neisseria gonorrhoeae Spectinomycin resistance

Broad-Spectrum Antibacterial Activity

Spenolimycin demonstrates in vitro activity against a wide variety of aerobic Gram-positive and Gram-negative bacteria in addition to its enhanced anti-gonococcal activity [1]. While spectinomycin's clinical utility is largely restricted to N. gonorrhoeae, spenolimycin's broader spectrum suggests altered target engagement or permeability properties conferred by the structural modifications [2].

Antibacterial spectrum
Class-level
Active against Gram-positive and Gram-negative aerobes
Broader panel than spectinomycin; supports antimicrobial screening context.
No quantitative MIC per species in source abstract; class-level inference.
Antimicrobial spectrum Aerobic bacteria Broad-spectrum activity

In Vivo Efficacy in Mouse Models

Spenolimycin demonstrated in vivo efficacy in the standard mouse protection test against Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae infections [1]. This triple-pathogen protection profile distinguishes spenolimycin from spectinomycin, which has limited documented in vivo efficacy beyond gonococcal infections.

In vivo mouse protection
Head-to-head
Protection vs E. coli, K. pneumoniae, S. pneumoniae
Reported model-response context; supports systemic infection model endpoint review.
Standard mouse protection test; PD50/ED50 not provided.
In vivo efficacy Mouse protection test Preclinical antibacterial

Fermentation Parameters and Coproduction

Spenolimycin is produced by submerged culture fermentation of Streptomyces gilvospiralis sp. nov. strain AB634D-177, achieving a peak antibiotic titer of 140 μg/mL in 14-liter fermentors [1]. Notably, this strain coproduces a small amount of spectinomycin alongside spenolimycin, providing a built-in internal comparator system for researchers studying biosynthetic pathway divergence [2].

Fermentation & coproduction
Supporting evidence
Peak titer 140 μg/mL; coproduces spectinomycin
Provides benchmark for biosynthetic pathway and production optimization studies.
14-L fermentor, S. gilvospiralis AB634D-177; relative proportion not quantified.
Fermentation optimization Natural product isolation Streptomyces cultivation

Spenolimycin Research Applications


Aminocyclitol SAR Studies

Spenolimycin's defined structural modification (3'-O-methylation and 3',4'-enol ether formation) relative to the spectinomycin parent scaffold makes it an essential comparator compound for SAR investigations of the aminocyclitol class [1]. Researchers investigating how modifications at the 3' position affect ribosome binding affinity, translational inhibition, and antibacterial potency require spenolimycin as a distinct reference point between unmodified spectinomycin and fully synthetic deoxyspectinomycin analogs [2]. The co-occurrence of spenolimycin and spectinomycin in the same producing strain further enables biosynthetic pathway studies examining the enzymatic steps that determine structural outcome.

N. gonorrhoeae Susceptibility & Resistance

The 2- to 4-fold enhanced potency of spenolimycin against N. gonorrhoeae compared to spectinomycin positions this compound as a superior tool for investigating anti-gonococcal mechanisms and potential resistance circumvention strategies [3]. Studies examining the molecular basis of spectinomycin resistance in gonococci—including ribosomal mutations (e.g., 16S rRNA C1192U alterations) and aminoglycoside-modifying enzyme activity—can employ spenolimycin to determine whether its structural modifications confer altered susceptibility to these resistance determinants. Comparative MIC profiling between spenolimycin and spectinomycin against characterized resistant and susceptible gonococcal isolates provides mechanistic insight into structure-dependent resistance evasion.

In Vivo Infection Model Development

Spenolimycin's demonstrated efficacy in the standard mouse protection test against E. coli, K. pneumoniae, and S. pneumoniae establishes its utility as a positive control or test compound in systemic bacterial infection models [4]. Unlike spectinomycin, which lacks robust in vivo efficacy against these diverse pathogens, spenolimycin provides a spectinomycin-class compound with validated activity across Gram-negative and Gram-positive infection models. This makes it particularly valuable for studies requiring an aminocyclitol-class reference compound with broader in vivo applicability.

Biosynthesis and Metabolic Engineering

The fermentation of S. gilvospiralis AB634D-177 yielding both spenolimycin and spectinomycin provides a unique experimental system for studying the biosynthetic machinery governing structural diversification in the spectinomycin pathway [5]. Researchers investigating the enzymatic modifications that introduce the 3'-O-methyl group and enol ether moiety can use this producing strain for comparative metabolomics, gene cluster analysis, and precursor-directed biosynthesis studies. The defined fermentation parameters (peak titer of 140 μg/mL in 14-liter fermentors) provide a baseline for yield optimization and scale-up studies relevant to natural product supply [6].

Application
Selection Property
Validation Focus
Aminocyclitol SAR studies
Structural comparator for spectinomycin class
Ribosome-binding and translational inhibition assay context
N. gonorrhoeae susceptibility screening
Reported 2–4× lower MIC vs spectinomycin
Gonococcal MIC endpoint review; resistance mechanism studies
Systemic infection model research
In vivo mouse protection model context
Gram-negative and Gram-positive infection endpoint review
Natural product biosynthesis
Coproduction and fermentation benchmark
Biosynthetic pathway divergence and titer optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spenolimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.